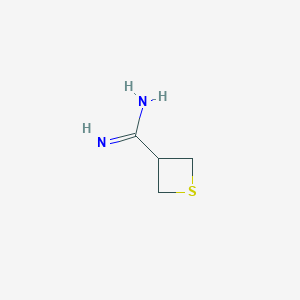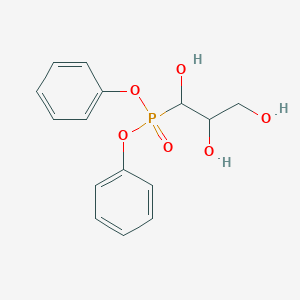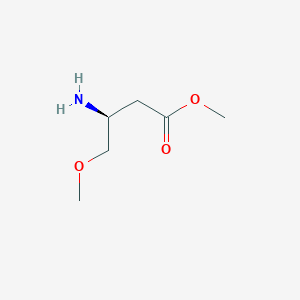methanol](/img/structure/B13203319.png)
[1-(Aminomethyl)cyclobutyl](1,3-thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutylmethanol is a chemical compound with the molecular formula C₉H₁₄N₂OS and a molecular weight of 198.29 g/mol . This compound is a unique building block used in advanced research and synthesis projects . It contains a cyclobutyl ring, an aminomethyl group, and a thiazole ring, making it a versatile compound for various applications.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclobutylmethanol involves several steps. One common method includes the reaction of cyclobutylamine with a thiazole derivative under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Aminomethyl)cyclobutylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)cyclobutylmethanol has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function . These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
1-(Aminomethyl)cyclobutylmethanol can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but with a different position of the thiazole ring, leading to different reactivity and applications.
1-(Aminomethyl)cyclobutylmethanol: Another isomer with variations in the thiazole ring position, affecting its chemical and biological properties.
(1-(Aminomethyl)cyclobutyl)methanol: A simpler compound without the thiazole ring, used in different contexts and applications.
The uniqueness of 1-(Aminomethyl)cyclobutylmethanol lies in its specific structure, which combines the cyclobutyl, aminomethyl, and thiazole moieties, providing a versatile platform for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c10-5-9(2-1-3-9)8(12)7-4-13-6-11-7/h4,6,8,12H,1-3,5,10H2 |
InChI Key |
LLZRAHZWRUPUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2=CSC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
